molecular formula C20H23NO3 B4986827 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

Cat. No. B4986827
M. Wt: 325.4 g/mol
InChI Key: RJGAAWRYRIRHOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain and body. By inhibiting FAAH, URB597 increases the levels of anandamide, which can have various effects on the body and mind. In

Mechanism of Action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain and body, producing various effects such as pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide increases the levels of anandamide, which can enhance the activation of cannabinoid receptors and produce various physiological and psychological effects.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been shown to produce various biochemical and physiological effects in animal models. It increases the levels of anandamide and other endocannabinoids in the brain and body, which can modulate various physiological processes such as pain perception, inflammation, and appetite regulation. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and GABA, which can have effects on mood, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of anandamide and FAAH in various physiological and pathological processes. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide is also relatively stable and can be administered orally or intraperitoneally in animal models.
However, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has some limitations for lab experiments. It has a short half-life in the body, which means that its effects are relatively short-lived. Moreover, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide can produce off-target effects at high doses, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide. One area of research is the development of more selective and potent FAAH inhibitors that can produce longer-lasting effects with fewer off-target effects. Another area of research is the investigation of the therapeutic potential of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide in various neurological and psychiatric disorders in humans. Moreover, the role of anandamide and FAAH in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action and potential therapeutic applications.

Synthesis Methods

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide can be synthesized using a multistep process starting from commercially available reagents. The synthesis involves the reaction of 3-phenylbutyric acid with 2,3-dihydro-1,4-benzodioxin-6-amine, followed by the conversion of the resulting intermediate to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide using various chemical reactions. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models of anxiety, depression, and pain. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has also been investigated for its potential use in the treatment of addiction, as it can modulate the reward circuitry in the brain. Moreover, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(16-6-4-3-5-7-16)12-20(22)21-15(2)17-8-9-18-19(13-17)24-11-10-23-18/h3-9,13-15H,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGAAWRYRIRHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.